2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F2O2/c13-8-3-1-2-7(4-8)11-5-12(6-11,9(11)14)10(15)16/h1-4,9H,5-6H2,(H,15,16) |
InChI Key |
YZBCDEVCCNSNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)C(=O)O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[1.1.1]pentane Core
A widely adopted method for building the bicyclo[1.1.1]pentane framework involves the photochemical addition of [1.1.1]propellane to suitable substrates. For example, flow photochemical addition of [1.1.1]propellane to diacetyl enables kilogram-scale synthesis of bicyclo[1.1.1]pentane cores efficiently within one day.
Fluorination Strategies
Representative Synthetic Sequence (Literature Example)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Photochemical addition | [1.1.1]Propellane + Diacetyl, flow photolysis | Bicyclo[1.1.1]pentane diketone core | Multigram | Scalable to 1 kg scale |
| 2 | Haloform reaction | NaOH, I2 or similar | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Multigram | Precursor for fluorination |
| 3 | Selective fluorination | Selectfluor, AgNO3, H2O, 70 °C, 24 h | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | 42 | Monofluorination at bridge position |
| 4 | Cross-coupling or radical addition | 3-Fluorophenyl boronic acid/halide, Pd catalyst or radical initiator | This compound | Variable | Installation of fluorophenyl group |
Analytical Data Supporting the Preparation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic signals for the bicyclo[1.1.1]pentane methylene protons and aromatic protons of the fluorophenyl group.
- ^13C NMR confirms the presence of carboxylic acid carbonyl and fluorinated carbons with characteristic coupling constants.
- ^19F NMR reveals distinct signals for fluorine atoms on the bicyclo[1.1.1]pentane core and the fluorophenyl ring, typically in the range of −150 to −140 ppm.
High-Resolution Mass Spectrometry (HRMS):
- Confirms molecular formula and isotopic pattern consistent with fluorinated bicyclo[1.1.1]pentane carboxylic acid derivatives.
Chemical Reactions Analysis
Decarboxylative Cross-Coupling Reactions
This compound participates in photoelectrochemical decarboxylative C(sp³)–N bond formation, enabling direct coupling with aryl amines. The reaction employs Fe(OAc)₂ and Cu(acac)₂ catalysts under violet LED irradiation (λmax = 390 nm) and electrolysis, yielding amino-BCP derivatives .
| Amine Substrate | Product Yield | Key Conditions |
|---|---|---|
| p-Toluidine | 83% | Fe/Cu catalysis, 390 nm light, 24h |
| Indoline | 60% | Electrolysis, Et₃N as base |
| Pyridine-3-amine | 55% | Tolerates heterocycles |
Mechanistic Insight :
-
Radical intermediates form via ligand-to-metal charge transfer (LMCT) from Fe(III)-carboxylate complexes .
-
Copper facilitates C–N bond formation through oxidative coupling .
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
Esterification
Reaction with methanol (SOCl₂ catalyst) produces methyl 2-fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylate in >90% yield.
Amidation
Coupling with amines (EDC/HOBt) yields primary and secondary amides. For example:
-
Reaction with benzylamine: 78% yield.
-
With morpholine: 82% yield.
Fluorination and Halogenation
The bridgehead fluorine and phenyl substituents influence further halogenation:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Electrophilic Fluorination | Selectfluor® | Limited success due to steric hindrance |
| Radical Fluorination | CF₃TMS/NaI | Forms trifluoromethyl derivatives |
Note : Direct fluorination at the bridgehead is challenging, but CF₃TMS enables side-chain fluorination .
Cross-Coupling Reactions
The bicyclo[1.1.1]pentane (BCP) core participates in Kumada and Suzuki-Miyaura couplings:
Kumada Coupling
Using NiCl₂(dme)/TMEDA catalyst:
Suzuki-Miyaura Coupling
BCP boronic ester + aryl bromide → biaryl-BCP hybrids (Pd(PPh₃)₄, 70–85% yield).
Radical Reactions
The BCP scaffold undergoes radical-mediated transformations:
| Application | Conditions | Outcome |
|---|---|---|
| Alkene Addition | Diradical intermediates | Forms bridged cyclopropanes |
| Hydrogen Abstraction | AIBN, Bu₃SnH | Decarboxylative hydrogenation |
Example : Reaction with 2-cyclopropylacetic acid under radical conditions yields ring-opened products (30% yield) .
Biological Target Interactions
While not a direct chemical reaction, its interactions include:
-
Enzyme Inhibition : Competes with natural substrates in COX-2 binding pockets (IC₅₀ = 0.8 μM).
-
Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes (t₁/₂ > 6h).
Scientific Research Applications
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold in drug development due to its unique structural properties and ability to modulate the physicochemical properties of drugs.
Supramolecular Chemistry: It is used in the design of supramolecular structures and materials.
Materials Science: The compound finds applications in the development of new materials with specific properties.
Biological Research: It is used in biological studies to understand the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The incorporation of fluorine atoms can alter the acidity/basicity of neighboring functional groups and control the conformation of the molecule . This can influence the compound’s binding affinity to specific targets and its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Trifluoromethyl-Substituted Analogs
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- Structure : Replaces the fluorophenyl group with a -CF₃ group.
- Molecular Formula : C₇H₇F₃O₂; MW : 180.12 g/mol .
- Properties :
3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Halogen-Substituted Derivatives
3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- Structure : Features a bromine atom at the phenyl 3-position.
- Molecular Formula : C₁₂H₁₁BrO₂; MW : 267.12 g/mol .
- Properties: Higher molecular weight and density (1.758 g/cm³) due to bromine. Bromine’s polarizability may enhance π-stacking interactions in protein binding pockets. Limitations: Potential toxicity concerns associated with brominated compounds.
Functionalized Derivatives
Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate
- Structure: Carboxylic acid esterified to a methyl group with an amino substituent.
- Molecular Formula: C₈H₁₁NO₂; MW: 153.18 g/mol .
- Applications: The amino group enables conjugation or further functionalization, useful in peptide mimetics.
3-(Perfluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound and analogs are synthesized via radical fluorination or decarboxylative coupling, though yields vary with substituent complexity .
- Biological Performance : Fluorophenyl and trifluoromethyl derivatives show superior bioavailability compared to brominated or perfluorinated analogs, likely due to balanced lipophilicity and reduced toxicity .
- Safety Profiles : Compounds with -CF₃ or -F substituents generally exhibit lower hazard ratings (e.g., H302 for acute toxicity) compared to brominated derivatives .
Biological Activity
2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS Number: 2694728-17-9) is a novel compound that has garnered attention due to its unique bicyclic structure and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and applications in drug development.
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core, which is recognized for its three-dimensional structure that can mimic the phenyl ring in various biological interactions. The fluorine substituents on the bicyclic structure enhance its lipophilicity and metabolic stability, making it a promising candidate for drug design.
Pharmacological Properties
Research indicates that compounds based on the bicyclo[1.1.1]pentane framework exhibit significant biological activities, including anti-inflammatory and analgesic effects. The incorporation of fluorine atoms is known to modulate the pharmacokinetic properties of drugs, potentially leading to improved efficacy and reduced toxicity.
Table 1: Summary of Biological Activities of Bicyclo[1.1.1]pentane Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Flurbiprofen | Anti-inflammatory | |
| 2-Fluoro-3-(3-fluorophenyl) BCP | Potential analgesic | |
| 3-Aminobicyclo[1.1.1]pentane | Metabotropic receptor antagonist |
The biological activity of this compound is attributed to its ability to interact with various receptors in the central nervous system (CNS). Bicyclo[1.1.1]pentanes serve as non-classical bioisosteres of phenyl rings, allowing them to engage in π-π stacking interactions with amino acid residues in proteins, thereby influencing receptor binding and activity.
Drug Development Applications
A notable application of bicyclo[1.1.1]pentane derivatives is their use in developing γ-secretase inhibitors, which are crucial for treating Alzheimer's disease. The modification of traditional drug scaffolds with bicyclic structures has shown promise in enhancing drug-like properties while maintaining or improving biological activity.
Example Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers replaced the phenyl ring in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane structure, resulting in compounds with enhanced oral bioavailability and reduced side effects compared to their predecessors .
Synthesis and Optimization
The synthesis of this compound has been achieved through various methodologies, including photoredox catalysis and metal-free homolytic aromatic alkylation protocols . These methods have facilitated the efficient production of this compound, allowing for further exploration of its biological properties.
Table 2: Synthesis Methods for Bicyclo[1.1.1]pentanes
Q & A
What synthetic strategies are effective for introducing fluorine substituents into bicyclo[1.1.1]pentane (BCP) scaffolds?
Level: Basic
Answer:
Fluorination of BCP derivatives often involves late-stage functionalization due to the strain and reactivity of the bicyclic system. Key methods include:
- Radical Multicomponent Reactions: Radical carboamination of [1.1.1]propellane enables simultaneous introduction of fluorine-containing groups and amines under mild conditions (e.g., using fluorinated aryl iodides or boronic acids as coupling partners) .
- Electrophilic Fluorination: Fluorodecarboxylation using Selectfluor or analogous reagents can replace carboxylic acid groups with fluorine, though steric hindrance at the bridgehead may require optimization .
- Cross-Coupling: Suzuki-Miyaura coupling with fluorophenyl boronic esters can install 3-fluorophenyl groups post-BCP core assembly .
Table 1: Representative Fluorination Methods for BCPs
How do substituents influence the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids?
Level: Advanced
Answer:
Substituent effects on acidity are dominated by field effects rather than resonance due to the rigid, non-conjugated BCP scaffold:
- Electron-Withdrawing Groups (EWGs): Fluorine at the 3-position increases acidity by polarizing the C–F bond, creating a dipole that stabilizes the conjugate base. MP2/6-311++G** calculations show a 1.34× greater acidity enhancement in BCPs compared to bicyclo[2.2.2]octane analogs due to shorter bridgehead distances .
- Experimental Validation: Gas-phase acidity measurements for 3-fluorophenyl-BCP-carboxylic acid (ΔG°acid ≈ 408 kcal/mol) align with Kirkwood-Westheimer models when using an effective dielectric constant (ε = 1) for the BCP core .
Methodological Note: Acidity can be predicted via:
Quantum Theory of Atoms in Molecules (QTAIM): Analyze electron density at the acidic proton and atomic dipole moments .
Isodesmic Reactions: Compare deprotonation energies of substituted vs. parent BCP-carboxylic acids .
How can computational methods resolve contradictions in experimental data for BCP derivatives?
Level: Advanced
Answer:
Discrepancies between observed and predicted reactivity (e.g., unexpected ring-opening during decarboxylation) often arise from strain or radical intermediates. Strategies include:
- DFT Calculations: Map reaction pathways to identify intermediates. For example, G2/G3 calculations revealed that 1-BCP-carboxylate anion isomerizes to 1,4-pentadien-2-yl anion instead of forming the expected bridgehead anion .
- Thermodynamic Cycles: Combine experimental acidity (ΔG°acid) and bond dissociation energy (BDE) measurements with computed electron affinities to validate mechanisms .
Case Study: The C–H BDE for 3-tert-butyl-BCP (109.7 ± 3.3 kcal/mol) was confirmed via a cycle linking gas-phase acidity (408.5 kcal/mol) and radical electron affinity (14.8 kcal/mol) .
What makes BCPs effective bioisosteres for aromatic rings in drug design?
Level: Basic
Answer:
BCPs mimic phenyl rings while improving drug-like properties:
- Shape Similarity: The 1.89 Å bridgehead distance approximates para-substituted benzene’s 2.8 Å, enabling steric mimicry .
- Enhanced Solubility/Permeability: Reduced aromaticity lowers logP and increases aqueous solubility (e.g., BMS-708,163 analog showed 4× higher Cmax in mice vs. phenyl counterpart) .
- Metabolic Stability: Saturation minimizes cytochrome P450 interactions, prolonging half-life .
Methodological Tip: Validate bioisosteric replacement via:
Co-crystallization Studies: Compare target binding modes of BCP and phenyl analogs .
Solubility-Permeability Assays: Use parallel artificial membrane permeability assay (PAMPA) and shake-flask solubility measurements .
What challenges arise in characterizing BCP derivatives, and how are they addressed?
Level: Advanced
Answer:
Key challenges include:
- Stereochemical Complexity: Bridgehead substituents create axial chirality. Use VCD (Vibrational Circular Dichroism) or X-ray crystallography (e.g., CCDC 2286523 for 3-fluorophenyl-BCP) to resolve configurations .
- NMR Signal Broadening: Strain-induced anisotropy complicates 1H/13C NMR. Employ low-temperature (e.g., –40°C) NMR or isotopic labeling (19F NMR for fluorinated analogs) .
- Mass Spectrometry Fragmentation: High-energy MS/MS protocols differentiate BCPs from isobaric linear analogs via unique fragmentation patterns (e.g., loss of CO2 from carboxylates) .
How do bridgehead substituents affect the electronic structure of BCP-carboxylic acids?
Level: Advanced
Answer:
Substituents modulate electron density via inductive effects:
- Fluorine Substituents: 3-Fluoro groups increase the carboxylate’s electron-withdrawing effect, quantified by a 0.9 ppm upfield shift in 13C NMR for the bridgehead carbon .
- Boronates: 3-Boryl groups enhance conjugation in cross-coupling reactions, lowering transition-state energy in Suzuki-Miyaura couplings by 5–8 kcal/mol .
Computational Approach:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
